Cas no 177948-33-3 (tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate)

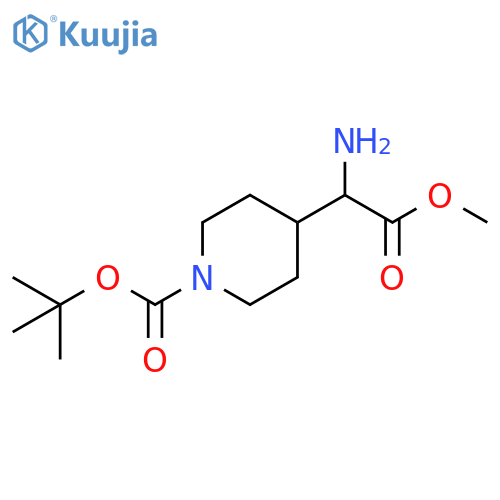

177948-33-3 structure

商品名:tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate

CAS番号:177948-33-3

MF:C13H24N2O4

メガワット:272.340663909912

MDL:MFCD03425223

CID:1005924

PubChem ID:24729638

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

- 2-Methyl-2-propanyl 4-(1-amino-2-methoxy-2-oxoethyl)-1-piperidine carboxylate

- 4-(AMINO-METHOXYCARBONYL-METHYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- METHYL 2-AMINO-2-(1-BOC-4-PIPERIDYL)ACETATE

- 2-Amino-1-cyclohexenecarboxylic acid ethyl ester

- 2-Amino-cyclohex-1-enecarboxylic acid ethyl ester

- Ethyl 2-amino-1-cyclohexene-1-carboxylate

- ethyl 2-amino-1-cyclohexenecarboxylate

- ethyl 2-aminocyclohex-1-ene-1-carboxylate

- ethyl 2-aminocyclohex-1-enecarboxylate

- tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)

- tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate

-

- MDL: MFCD03425223

- インチ: InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3

- InChIKey: KCWQYYUIIOHOLI-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 272.17400

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

じっけんとくせい

- PSA: 81.86000

- LogP: 1.77200

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate セキュリティ情報

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YN760-1g |

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate |

177948-33-3 | 97% | 1g |

1586.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | D952825-250mg |

4-Piperidineacetic acid, a-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester |

177948-33-3 | 97% | 250mg |

$165 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1226892-10g |

Methyl 2-Amino-2-(1-Boc-4-piperidyl)acetate |

177948-33-3 | 95% | 10g |

$1450 | 2024-06-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0250-100MG |

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate |

177948-33-3 | 95% | 100MG |

¥ 402.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D234915-1g |

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

177948-33-3 | 95% | 1g |

$750 | 2024-08-03 | |

| Alichem | A129006731-5g |

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

177948-33-3 | 97% | 5g |

$925.97 | 2022-04-02 | |

| Enamine | EN300-1878959-0.5g |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

177948-33-3 | 0.5g |

$172.0 | 2023-09-18 | ||

| Enamine | EN300-1878959-5.0g |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

177948-33-3 | 5g |

$1157.0 | 2023-06-03 | ||

| Enamine | EN300-1878959-0.05g |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

177948-33-3 | 0.05g |

$51.0 | 2023-09-18 | ||

| abcr | AB451584-250mg |

Methyl 2-amino-2-(1-boc-4-piperidyl)acetate, 97%; . |

177948-33-3 | 97% | 250mg |

€203.50 | 2024-04-18 |

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

177948-33-3 (tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate) 関連製品

- 167423-93-0(1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate)

- 115238-59-0((3S,4aS,8aS)-2-[(tert-butoxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid)

- 362703-48-8(Ethyl 1-Boc-piperidine-2-carboxylate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:177948-33-3)tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):173.0